3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one
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Overview
Description
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of both isoquinoline and quinazolinone moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable quinazolinone precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline moiety and exhibits similar chemical reactivity.
Quinazolinone Derivatives: Compounds with the quinazolinone core structure, known for their diverse biological activities.
Uniqueness
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its combined isoquinoline and quinazolinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25N3O6 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C23H25N3O6/c1-29-18-7-14-5-6-25(11-15(14)8-19(18)30-2)22(27)12-26-13-24-17-10-21(32-4)20(31-3)9-16(17)23(26)28/h7-10,13H,5-6,11-12H2,1-4H3 |
InChI Key |
PFHXTXCQAGAJNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC)OC |
Origin of Product |
United States |
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